N,N-Diethyl-p-toluidine
Description
N,N-Diethyl-p-toluidine (CAS No. 613-48-9) is a tertiary aromatic amine with the molecular formula C₁₁H₁₇N. Its structure comprises a p-tolyl group (methyl-substituted benzene) and two ethyl groups attached to the nitrogen atom. This compound is widely used as a polymerization accelerator in dental adhesives and organic synthesis . Key hazards include flammability, toxicity via inhalation or dermal exposure, and decomposition into harmful gases like nitrogen oxides .
Properties
IUPAC Name |
N,N-diethyl-4-methylaniline | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNHYJTVPWVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060622 | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
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Molecular Weight |
163.26 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Diethyl-p-toluidine | |
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CAS No. |
613-48-9 | |
| Record name | N,N-Diethyl-p-toluidine | |
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| Record name | N,N-Diethyl-p-toluidine | |
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| Record name | N,N-Diethyl-p-toluidine | |
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| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
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| Record name | N,N-diethyl-p-toluidine | |
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| Record name | N,N-DIETHYL-P-TOLUIDINE | |
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Preparation Methods
Alkylation of p-Toluidine
The most common method for synthesizing N,N-diethyl-p-toluidine involves the alkylation of p-toluidine with diethyl sulfate or ethyl bromide in the presence of a base. This method can be summarized in the following steps:
Reactants : p-Toluidine, diethyl sulfate (or ethyl bromide), and a base (such as sodium hydroxide).
Reaction Conditions : The reaction typically takes place in an organic solvent such as acetone or ethanol at elevated temperatures (around 50-70 °C).
-
- The base deprotonates p-toluidine, forming a more nucleophilic species.
- This nucleophile then attacks the electrophilic carbon in diethyl sulfate or ethyl bromide, leading to the formation of this compound.
Purification : The product can be purified through distillation or recrystallization.
Alternative Synthesis via Amination
Another method involves the direct amination of diethylamine with para-chlorotoluene:
Reactants : Para-chlorotoluene and diethylamine.
Reaction Conditions : Conducted in the presence of a catalyst such as copper or palladium at high temperatures (around 150-200 °C).
-
- The nucleophilic nitrogen from diethylamine attacks the electrophilic carbon attached to chlorine in para-chlorotoluene.
- This substitution reaction yields this compound.
Purification : Similar purification methods apply, including distillation.
Comparative Analysis of Preparation Methods
| Method | Reactants | Base/Catalyst | Temperature (°C) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Alkylation | p-Toluidine + Diethyl sulfate | Sodium hydroxide | 50-70 | 80-90 | Distillation/Recrystallization |
| Direct Amination | Para-chlorotoluene + Diethylamine | Copper/Palladium | 150-200 | 75-85 | Distillation/Recrystallization |
Research Findings and Observations
Recent studies have focused on optimizing conditions for higher yields and purity of this compound:
Yield Improvement : Adjusting the molar ratios of reactants can significantly enhance yields, particularly in alkylation reactions where excess p-toluidine can drive the reaction forward.
Purity Analysis : High-performance liquid chromatography (HPLC) has been employed to assess the purity of synthesized this compound, often achieving purities above 99% when optimized conditions are applied.
Environmental Considerations : The use of greener solvents and catalysts has been explored to minimize environmental impact, aligning with modern sustainable chemistry practices.
Chemical Reactions Analysis
N,N-Diethyl-p-toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide . It can also participate in substitution reactions, such as the formation of this compound derivatives through reactions with halogenated compounds . Common reagents used in these reactions include methanesulfonic acid and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-p-toluidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions . In medicine, it has been explored for its potential use in drug development and as a component in pharmaceutical formulations . Industrially, it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of N,N-Diethyl-p-toluidine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . In oxidation reactions, it can lose electrons to form oxidized products . The specific molecular targets and pathways involved depend on the particular reaction and conditions.
Comparison with Similar Compounds
N,N-Dimethyl-p-toluidine (DMPT, CAS 99-97-8)
- Structure : Contains two methyl groups instead of ethyl groups on the nitrogen.
- Properties : Molecular weight 135.21 g/mol , density 0.935–0.937 g/cm³ , and higher volatility than diethyl derivatives due to smaller substituents .
- Applications : Accelerator in acrylic bone cements and adhesives. Acts as a redox initiator with organic peroxides .
- Toxicity: Genotoxic in vitro, inducing chromosomal aberrations and aneuploidy in mammalian cells .
N-Methyl-p-toluidine (CAS 623-08-5)
- Structure : Single methyl group on the nitrogen.
- Properties : Molecular formula C₈H₁₁N , molecular weight 121.18 g/mol . Lacks steric hindrance compared to dimethyl/diethyl analogs, enhancing reactivity .
- Applications: Intermediate in pharmaceuticals and dye synthesis. Limited industrial use compared to tertiary amines .
N-Ethyl-p-toluidine (CAS 622-57-1)
p-Toluidine (CAS 106-49-0)
- Structure : Primary amine (NH₂ attached to p-tolyl group).
- Properties : Molecular formula C₇H₉N , boiling point 200°C , and higher water solubility than tertiary derivatives.
- Applications : Production of dyes, pesticides, and rubber chemicals.
- Toxicity: More acutely toxic than substituted derivatives due to primary amine reactivity; classified as a suspected carcinogen .
Key Comparative Data
Mechanistic and Functional Differences
- Electron-Donating Effects : Ethyl groups in this compound provide stronger electron-donating effects than methyl groups, enhancing its efficiency as a redox accelerator in polymerization .
- Steric Hindrance : Diethyl substituents reduce nucleophilicity compared to dimethyl analogs, slowing reaction kinetics but improving stability in formulations .
- Solubility : Tertiary amines (e.g., diethyl/dimethyl) are less water-soluble than primary amines (e.g., p-toluidine), influencing their environmental persistence .
Biological Activity
N,N-Diethyl-p-toluidine (DEPT) is an aromatic amine compound that has garnered attention due to its biological activity, particularly in toxicological and carcinogenic studies. This article delves into the biological effects, toxicity, and potential health risks associated with DEPT, based on diverse research findings.
This compound is a derivative of p-toluidine, characterized by the presence of two ethyl groups attached to the nitrogen atom of the amine. Its chemical structure can be represented as follows:
Toxicological Studies
Research has extensively evaluated the toxicological profile of this compound. Key findings from various studies indicate:
- Methemoglobinemia : DEPT exposure has been linked to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity. In clinical cases, ingestion of DEPT resulted in acute cyanotic episodes in individuals due to elevated methemoglobin levels .
- Hematological Effects : Studies demonstrated that DEPT induces macrocytic anemia characterized by increased methemoglobin levels and Heinz body formation in rodents. This effect was dose-dependent, with significant changes observed at doses as low as 250 mg/kg .
- Carcinogenic Potential : Long-term studies in F344/N rats and B6C3F1 mice revealed carcinogenic effects, particularly in the liver and nasal cavity. The incidence of hepatocellular carcinoma and adenomas was significantly higher in treated groups compared to controls .
Case Studies
Several case studies have documented the adverse effects of DEPT:
- A notable case involved a 16-month-old girl who developed methemoglobinemia after ingesting DEPT present in artificial fingernails. The condition was effectively treated with methylene blue, highlighting the compound's toxicity even at low doses .
The biological activity of this compound may be attributed to its metabolic conversion to toxic metabolites such as p-methylphenylhydroxylamine. This transformation is believed to play a critical role in its toxicological effects, including oxidative damage at target sites such as the liver and spleen .
Summary of Research Findings
Q & A
Q. How can researchers determine the purity of N,N-Diethyl-p-toluidine in laboratory settings?
- Methodological Answer: Purity assessment requires gas chromatography (GC) coupled with flame ionization detection (FID), calibrated against certified reference standards. Key impurities to quantify include residual N-Ethylaniline (≤0.4%), Benzene amine (≤0.2%), and moisture (≤0.005%) using Karl Fischer titration. Ensure column selection (e.g., polar stationary phase) resolves structurally similar analogs like N,N-Dimethyl-p-toluidine .
Q. What spectroscopic techniques are critical for structural confirmation of This compound?
- Methodological Answer:
- NMR: Analyze - and -NMR spectra to confirm ethyl group integration (δ 1.2–1.4 ppm for CH, δ 3.3–3.5 ppm for N-CH) and aromatic proton splitting patterns (para-substitution at δ 6.5–7.2 ppm).
- IR: Validate N-H absence (ruling out toluidine analogs) and detect C-N stretching (~1,250 cm).
- Mass Spectrometry (MS): Base peak at m/z 163.26 ([M]), with fragmentation patterns distinguishing it from N,N-Diethyl-m-toluidine .
Q. What are the critical parameters for synthesizing this compound via alkylation?
- Methodological Answer: Optimize reaction stoichiometry (e.g., 1:2 molar ratio of p-toluidine to ethyl bromide), solvent polarity (e.g., ethanol or DMF), and temperature (80–100°C). Post-synthesis, purify via fractional distillation under reduced pressure (boiling point ~250–260°C) and validate via TLC (R = 0.6 in hexane:ethyl acetate, 4:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between GC and HPLC methods?
- Methodological Answer: Discrepancies often arise from co-eluting impurities or detector specificity. Cross-validate by:
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated degradation studies:
- Thermal Stability: Incubate samples at 40°C, 60°C, and 80°C for 1–3 months. Monitor degradation via GC and quantify byproducts (e.g., N-Ethyl-p-toluidine).
- Light Sensitivity: Expose to UV (254 nm) and visible light; assess oxidation products (HPLC-ESI/MS).
- Storage Recommendations: Store in amber glass under nitrogen at 4°C, validated by <0.1% degradation over 12 months .
Q. What strategies mitigate byproduct formation during reductive dehalogenation involving this compound?
- Methodological Answer: Byproducts like N-Phenyl-p-toluidine (from C-demethylation) can be minimized by:
- Catalyst Optimization: Use Pd/C instead of Raney Ni to reduce hydrogenolysis.
- Solvent Control: Employ anhydrous ethanol to prevent hydrolysis.
- Reaction Monitoring: Track intermediates via in-situ FTIR (disappearance of C-Cl stretches at ~550 cm). Post-reaction, isolate via column chromatography (silica gel, hexane:acetone) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
